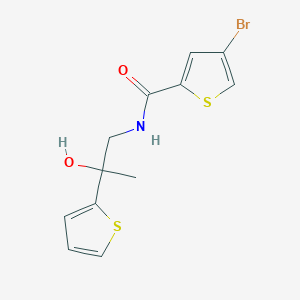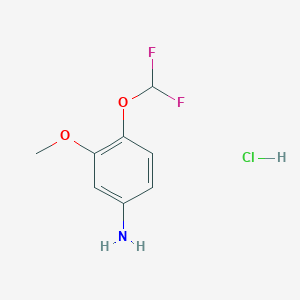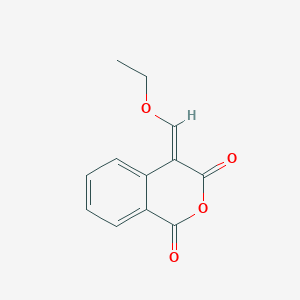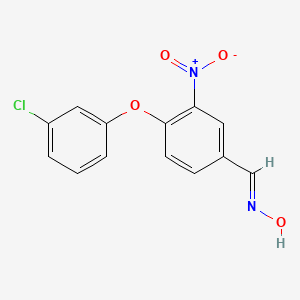
4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-carboxamide” is a thiophene derivative. Thiophene derivatives are known to show high antimicrobial activity against various microbial infections .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S . The molecular structure of “4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-carboxamide” would be an extension of this basic structure.Chemical Reactions Analysis
Thiophene derivatives are utilized in various chemical reactions. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . The specific physical and chemical properties of “4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-carboxamide” are not available in the retrieved data.Scientific Research Applications
Organic Synthesis and Crystal Structure
A fundamental aspect of the research on related compounds involves their synthesis and the analysis of their crystal structures. For example, the synthesis and crystal structure of N-hydroxy-5-bromophenyl-2-carboxamidine, a compound synthesized via the reaction of 4-bromoxynil and hydroxylamine hydrochloride, showcases the methodological advancements in obtaining complex molecules and analyzing their crystallographic details (Chi Hong-xun, 2011). This work highlights the intricate three-dimensional networks formed by molecules, a critical factor in understanding molecular interactions and stability.
Antimicrobial and Antipathogenic Research
Research on thiophene derivatives, including those structurally related to 4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-carboxamide, has explored their potential as antimicrobial and antipathogenic agents. A study on new thiourea derivatives demonstrated their significant antimicrobial activity, emphasizing the role of such compounds in developing novel antimicrobial agents with potential applications in treating bacterial infections (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).
Photostabilization of Polymers
The exploration of thiophene derivatives for the photostabilization of polymers indicates the chemical's utility in materials science. A study on new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride) revealed that these compounds could significantly reduce the level of photodegradation, showcasing their potential in extending the life of polymer materials exposed to UV radiation (A. Balakit, Ahmed Ahmed, G. El‐Hiti, Keith Smith, & E. Yousif, 2015).
Heterocyclic Chemistry
The compound and its related structures have been utilized in heterocyclic chemistry for synthesizing novel compounds with potential biological activities. For instance, the synthesis of thiophenylhydrazonoacetates and their reactivity towards a variety of nitrogen nucleophiles to yield derivatives with potential biological applications illustrates the compound's significance in medicinal chemistry (R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, & Susan I. Aziz, 2004).
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been reported to exhibit a variety of biological effects . For instance, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug, and articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets to exert their effects . For example, articaine blocks voltage-gated sodium channels, thereby preventing the propagation of action potentials and leading to local anesthesia .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of pathways related to their pharmacological properties, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Result of Action
Thiophene derivatives are known to have a wide range of therapeutic properties, suggesting that they can induce various cellular and molecular changes .
Future Directions
Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They are used to improve advanced compounds with a variety of biological effects . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
properties
IUPAC Name |
4-bromo-N-(2-hydroxy-2-thiophen-2-ylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S2/c1-12(16,10-3-2-4-17-10)7-14-11(15)9-5-8(13)6-18-9/h2-6,16H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGIFXKCASIDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CS1)Br)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-fluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B2925556.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2925558.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B2925559.png)

![1-[(4-Fluorosulfonyloxyphenyl)methyl]-2-(4-methoxyphenyl)pyrrolidine](/img/structure/B2925561.png)
![N-[4-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}sulfonyl)phenyl]acetamide](/img/structure/B2925565.png)

![N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2925568.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2925570.png)
![Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2925571.png)
![2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2925573.png)